CCG-203971, chemically named N-(4-Chlorophenyl)-1-[3-(2-furanyl)benzoyl]-3-piperidinecarboxamide, is a small molecule identified through a high-throughput screen for inhibitors of the Rho/MRTF pathway. [ [] ] It has emerged as a promising tool in scientific research, demonstrating efficacy in various in vitro and in vivo models, particularly in studies related to fibrosis and cancer metastasis. CCG-203971 functions by disrupting the activity of Myocardin-Related Transcription Factor (MRTF) and Serum Response Factor (SRF), a transcriptional complex critical for myofibroblast activation and processes like epithelial-mesenchymal transition (EMT). [ [] ]
The synthesis of CCG-203971 involves several steps that typically include the use of solid-phase synthesis techniques. The compound is synthesized by attaching various functional groups to a core structure that interacts with the target proteins. Specific methods may include:
Technical details regarding the exact synthetic route may vary based on the specific protocol employed by different research groups, but generally focus on optimizing yield and potency against target proteins.
The molecular structure of CCG-203971 can be characterized by its specific arrangement of atoms that allows it to interact effectively with its biological targets. The structure typically features:
Data from crystallographic studies may provide insights into the precise molecular interactions, including hydrogen bonding patterns and steric hindrance .
CCG-203971 undergoes various chemical reactions when interacting with biological systems:
These reactions highlight the compound's potential therapeutic applications in treating fibrotic conditions.
CCG-203971 operates primarily through the inhibition of myocardin-related transcription factors, which are essential for activating genes involved in fibrogenesis. The mechanism can be summarized as follows:
Data from various assays demonstrate a dose-dependent relationship between CCG-203971 treatment and inhibition of fibrogenesis.
CCG-203971 possesses several notable physical and chemical properties:
Characterization studies often involve techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm these properties .
CCG-203971 has several scientific applications, particularly in research related to:
CCG-203971 (IUPAC name: N-(4-chlorophenyl)-1-[3-(furan-2-yl)benzoyl]piperidine-3-carboxamide) is a synthetic organic compound with the empirical formula C₂₃H₂₁ClN₂O₃ and a molecular weight of 408.88 g/mol [1] [9]. Its core structure comprises a nipecotic acid (piperidine-3-carboxylic acid) scaffold modified with two amide linkages: one connecting to a 4-chloroaniline moiety and the other to a 3-(furan-2-yl)benzoyl group [8]. Key physicochemical properties include:
SMILES:
Clc1ccc(cc1)NC(=O)C1CCCN(C1)C(=O)c1cccc(c1)c1ccco1
InChIKey:HERLZBNILRVHQN-UHFFFAOYSA-N
[1] [9].
Table 1: Physicochemical Properties of CCG-203971
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 408.88 g/mol | Calculated |
Hydrogen Bond Donors | 1 | CDK Toolkit |
Hydrogen Bond Acceptors | 4 | CDK Toolkit |
Topological Polar Surface Area | 62.55 Ų | CDK Toolkit |
XLogP | 4.1 | Computed |
Solubility in DMSO | 200 mg/mL (489 mM) | Experimental [1] |
Melting Point | Not reported | - |
CAS Number | 1443437-74-8 | [8] [10] |
CCG-203971 emerged as a second-generation inhibitor of the Rho/MRTF/SRF pathway, optimized from the lead compound CCG-1423 to reduce toxicity and enhance potency [8]. Key SAR insights include:
Table 2: Key Analogs of CCG-203971 and Their Pharmacological Profiles
Compound | Modification | SRE.L IC₅₀ (μM) | MLM Half-life (min) | Solubility (μg/mL) |
---|---|---|---|---|
CCG-203971 (1) | None | 0.64 | 1.6 | 13.4 |
8a | C-5 gem-difluoro | 0.60 | 4.9 | 2.3 |
23 | C-5 exo-methylene | 0.098 | 1.4 | 9.5 |
11c | Fluorine at R1 | 0.80 | 2.8 | - |
CCG-232601 (8f) | Difluoro + optimized aryl | Comparable to 1 | >10-fold exposure increase | Improved vs. 1 [3] |
Later analogs like CCG-232601 (oral bioavailability) and CCG-257081 (crystallized with pirin) were developed to overcome metabolic limitations [3] [5]. CCG-257081 shows enhanced target binding to pirin, an iron-dependent transcriptional cofactor identified as a mechanistic target via affinity pulldown assays [5].
CCG-203971 faces significant developability hurdles due to:
In vivo studies use co-solvent systems to improve delivery:
Table 3: Formulation Strategies for CCG-203971
Vehicle | Max. Concentration | Application | Limitations |
---|---|---|---|
DMSO alone | 200 mg/mL | In vitro assays | Cytotoxicity at high doses |
10% DMSO + 90% corn oil | 2.08 mg/mL | In vivo IP injection | Low bioavailability |
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | 2.08 mg/mL | In vivo solutions | Viscosity challenges |
10% DMSO + 90% (20% SBE-β-CD in saline) | 2.5 mg/mL | Oral/IP injection | Limited long-term stability |
Recent analogs address these issues: CCG-232601 shows 10-fold higher plasma exposure in mice, enabling oral dosing (50 mg/kg) in fibrosis models [3] [4]. CCG-257081 further improves metabolic stability through structural refinements validated by pirin co-crystallization [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7